molecular formula C19H19ClFN3O B11444484 N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

Cat. No.: B11444484
M. Wt: 359.8 g/mol
InChI Key: PADZQXWACBLXCP-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring system, which is known for its diverse biological activities. The incorporation of chloro and fluoro substituents enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using propyl halides.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring system can interact with various enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE can be compared with other benzodiazole derivatives such as:

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another benzodiazole derivative with a thiazole ring, showing different biological properties.

    N-(2-Chloro-6-fluorophenyl)acetamide: A simpler structure with fewer substituents, used in different applications.

The uniqueness of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)ACETAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClFN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide

InChI

InChI=1S/C19H19ClFN3O/c1-13(25)22-11-5-10-19-23-17-8-2-3-9-18(17)24(19)12-14-15(20)6-4-7-16(14)21/h2-4,6-9H,5,10-12H2,1H3,(H,22,25)

InChI Key

PADZQXWACBLXCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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